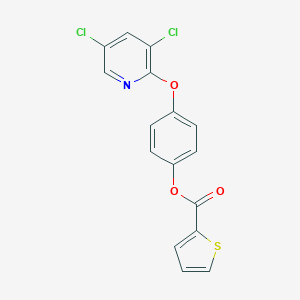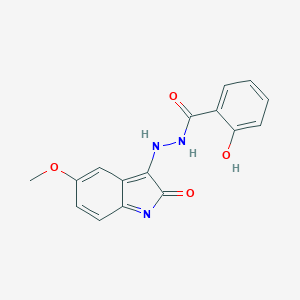![molecular formula C20H21N3O B246380 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to down-regulate the expression of various oncogenes and growth factors.
Biochemical and Physiological Effects:
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. The compound has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone in lab experiments is its potent anti-tumor activity against various cancer cell lines. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone. One direction is the development of more efficient and scalable synthesis methods to improve the yield and purity of the compound. Another direction is the elucidation of the compound's mechanism of action and identification of its molecular targets. This could lead to the development of more potent and selective anti-cancer drugs based on this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been achieved by several methods. One of the most commonly used methods involves the condensation reaction between 7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazole and acetophenone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between 7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazole and benzoyl chloride in the presence of a base such as triethylamine. The yield and purity of the synthesized compound depend on the reaction conditions, such as temperature, time, and solvent used.
Applications De Recherche Scientifique
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
Formule moléculaire |
C20H21N3O |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H21N3O/c1-14-11-17-18(12-15(14)2)23(20-21-9-6-10-22(17)20)13-19(24)16-7-4-3-5-8-16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
Clé InChI |
GFYSCHVSHVFALA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)




![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)


![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)

![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)